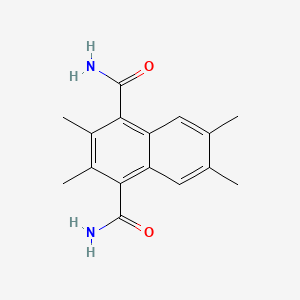
Cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one: is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a nonyl chain, and a hexahydroindenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, followed by the introduction of the hydroxyl group and the nonyl chain. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for precise control over reaction conditions and scalability. The process may also involve purification steps such as distillation, crystallization, and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the nonyl chain.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a fully saturated hydrocarbon.
Applications De Recherche Scientifique
Cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.
Medicine: Research may explore its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
- Cis-3-hydroxy-2-nonylcyclopent-2-enone
- Cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one
Comparison: Cis-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydro-1H-inden-1-one is unique due to its specific structural features, such as the presence of both a hydroxyl group and a nonyl chain attached to a hexahydroindenone core. This combination of functional groups and structural elements gives it distinct chemical and physical properties compared to similar compounds. For example, its reactivity and potential biological activity may differ significantly from those of related compounds, making it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C18H30O2 |
|---|---|
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(3aS,7aR)-3-hydroxy-2-nonyl-3a,4,5,6,7,7a-hexahydroinden-1-one |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-13-16-17(19)14-11-9-10-12-15(14)18(16)20/h14-15,19H,2-13H2,1H3/t14-,15+/m0/s1 |
Clé InChI |
WBXOMRRYQRUZHJ-LSDHHAIUSA-N |
SMILES isomérique |
CCCCCCCCCC1=C([C@H]2CCCC[C@H]2C1=O)O |
SMILES canonique |
CCCCCCCCCC1=C(C2CCCCC2C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Methyl-2-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B15064271.png)


![Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15064288.png)


![10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15064297.png)

